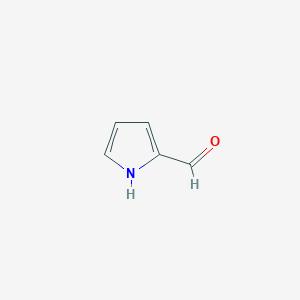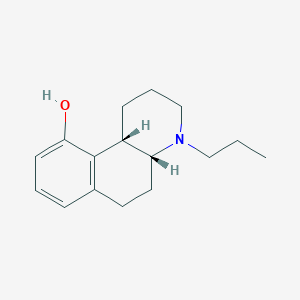
Acide 10-Thiastéarique
Vue d'ensemble
Description
Il a été observé que l'acide 10-Thiastéarique module l'extension et la désaturation des acides gras et influence leur distribution au sein des réservoirs de phospholipides . Ce composé est particulièrement connu pour sa capacité à inhiber la désaturation du stéarate radiomarqué en oléate dans les hépatocytes et les cellules d'hépatome de rat .
Applications De Recherche Scientifique
10-Thiastearic acid has several scientific research applications:
Chemistry: It is used as a tool to study the desaturation of fatty acids and their incorporation into phospholipids.
Biology: The compound is used to investigate the metabolic pathways involving fatty acids in cells.
Industry: It can be used in the development of bioactive lipid assays and other biochemical applications.
Mécanisme D'action
Target of Action
The primary target of 10-Thiastearic acid is the desaturation of stearate to oleate . This process is crucial in the metabolism of fatty acids, and by inhibiting it, 10-Thiastearic acid can exert its effects.
Mode of Action
10-Thiastearic acid interacts with its target by inhibiting the conversion of stearate to oleate . This inhibition occurs in rat hepatocytes and hepatoma cells, and it is more than 80% effective at a concentration of 25 µM .
Biochemical Pathways
The inhibition of stearate to oleate desaturation by 10-Thiastearic acid affects the metabolism of fatty acids . This modulation influences the distribution of fatty acids within phospholipid pools
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its bioavailability.
Result of Action
The primary result of 10-Thiastearic acid’s action is its hypolipidemic effect . By inhibiting the desaturation of stearate to oleate, it can reduce lipid levels, making it a useful tool for evaluating new anti-obesity therapeutics .
Analyse Biochimique
Biochemical Properties
10-Thiastearic acid interacts with enzymes involved in the desaturation of fatty acids. Specifically, it inhibits the enzyme stearoyl CoA desaturase , which is responsible for the conversion of stearate to oleate . This interaction disrupts the normal process of fatty acid desaturation, influencing the distribution of fatty acids within phospholipid pools .
Cellular Effects
In cellular processes, 10-Thiastearic acid has been observed to have a significant impact on rat hepatocytes and hepatoma cells . It inhibits the desaturation of radiolabeled stearate to oleate in these cells by more than 80% at a concentration of 25 µM . This suggests that 10-Thiastearic acid can influence cell function by altering lipid metabolism.
Molecular Mechanism
At the molecular level, 10-Thiastearic acid exerts its effects by binding to and inhibiting the enzyme stearoyl CoA desaturase . This enzyme is responsible for the conversion of stearate to oleate, a process that is crucial for the normal functioning of lipid metabolism . By inhibiting this enzyme, 10-Thiastearic acid disrupts the normal process of fatty acid desaturation.
Metabolic Pathways
10-Thiastearic acid is involved in the fatty acid metabolism pathway, specifically in the process of desaturation of stearate to oleate . It interacts with the enzyme stearoyl CoA desaturase, inhibiting its activity and thereby disrupting the normal process of fatty acid desaturation .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : L'acide 10-Thiastéarique peut être synthétisé par substitution d'un atome de soufre dans la chaîne de l'acide stéarique. La voie synthétique spécifique implique la réaction de l'octylthiol avec un dérivé d'acide nonanoïque dans des conditions contrôlées . La réaction nécessite généralement un catalyseur et est effectuée sous atmosphère inerte pour empêcher l'oxydation.
Méthodes de Production Industrielle : Bien que les méthodes détaillées de production industrielle ne soient pas largement documentées, la synthèse de l'this compound à plus grande échelle impliquerait probablement des conditions de réaction similaires à la synthèse de laboratoire, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie pourrait être utilisée pour améliorer l'efficacité de la production.
Analyse Des Réactions Chimiques
Types de Réactions : L'acide 10-Thiastéarique subit diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre du composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : L'atome de soufre peut participer à des réactions de substitution nucléophile.
Réactifs et Conditions Communes :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés dans des conditions douces.
Réduction : L'hydrure de lithium et d'aluminium ou le borane peuvent être utilisés pour la réduction du groupe acide carboxylique.
Substitution : Des nucléophiles tels que les thiols ou les amines peuvent être utilisés en présence d'une base.
Principaux Produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés alcooliques.
Substitution : Divers thioéthers substitués.
4. Applications de la Recherche Scientifique
L'this compound a plusieurs applications de recherche scientifique :
Biologie : Le composé est utilisé pour enquêter sur les voies métaboliques impliquant les acides gras dans les cellules.
Industrie : Il peut être utilisé dans le développement d'essais de lipides bioactifs et d'autres applications biochimiques.
5. Mécanisme d'Action
L'this compound exerce ses effets en inhibant l'enzyme stéaroyl CoA désaturase, qui est responsable de la désaturation du stéarate en oléate . Cette inhibition conduit à une réduction des niveaux d'acides gras monoinsaturés, qui sont des composants importants des membranes cellulaires et des molécules de signalisation. L'effet hypolipidémiant de l'this compound est associé à sa capacité à moduler le métabolisme des lipides et à réduire l'accumulation de lipides dans les cellules .
Composés Similaires :
Acide Stéarique : Un acide gras saturé sans substitution de soufre.
Acide Oléique : Un acide gras monoinsaturé avec une double liaison mais sans substitution de soufre.
Acides Gras Thia : D'autres acides gras avec des substitutions de soufre à différentes positions.
Unicité : L'this compound est unique en raison de sa substitution de soufre spécifique, qui confère des propriétés chimiques et biologiques distinctes. Contrairement aux acides stéarique et oléique, l'this compound peut inhiber le processus de désaturation, ce qui en fait un outil précieux pour l'étude du métabolisme des lipides et le développement d'agents thérapeutiques pour les troubles métaboliques .
Comparaison Avec Des Composés Similaires
Stearic Acid: A saturated fatty acid with no sulfur substitution.
Oleic Acid: A monounsaturated fatty acid with a double bond but no sulfur substitution.
Thia Fatty Acids: Other fatty acids with sulfur substitutions at different positions.
Uniqueness: 10-Thiastearic acid is unique due to its specific sulfur substitution, which imparts distinct chemical and biological properties. Unlike stearic and oleic acids, 10-Thiastearic acid can inhibit the desaturation process, making it a valuable tool for studying lipid metabolism and developing therapeutic agents for metabolic disorders .
Propriétés
IUPAC Name |
9-octylsulfanylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146944 | |
| Record name | 10-Thiastearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105099-89-6 | |
| Record name | 10-Thiastearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Thiastearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 10-Thiastearic acid exert its antifungal activity in Histoplasma capsulatum?
A1: While the exact mechanism of action isn't fully detailed in the provided abstracts, research suggests that 10-Thiastearic acid, being a fatty acid analog, likely disrupts lipid metabolism in H. capsulatum []. This disruption likely stems from its interference with fatty acid desaturases, enzymes crucial for introducing double bonds into fatty acids []. These double bonds are essential for the proper structure and function of cell membranes and other lipid-dependent processes in the fungus. By inhibiting these enzymes, 10-Thiastearic acid may lead to the accumulation of saturated fatty acids and a deficiency of unsaturated fatty acids, ultimately impairing fungal growth.
Q2: What are the potential applications of 10-Thiastearic acid in combating fungal infections?
A2: The research highlights 10-Thiastearic acid's potential as a lead compound for developing new antifungal drugs []. Its efficacy against H. capsulatum, a fungus causing the potentially fatal disease histoplasmosis, suggests it could be further explored for treating this infection []. Furthermore, its mechanism of action, targeting fatty acid desaturases, might offer a broader spectrum of activity against other fungi, making it a promising candidate for further investigation and drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)








